4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a synthetic compound classified under the category of benzothiazole derivatives. Its chemical structure features a methoxy group, a methyl group, and a tetrahydrofuran moiety, contributing to its unique properties and potential applications in various fields, particularly medicinal chemistry. The compound is identified by the CAS Number 1251614-48-8 and has garnered attention for its biological activities, particularly as a potential therapeutic agent.
The synthesis of 4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can be approached through various methods. A prominent method involves a one-step synthesis that streamlines the process, utilizing readily available starting materials.
This efficient synthetic route not only simplifies the preparation but also allows for modifications to create analogs with varying biological activities.
The molecular formula of 4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is , with a molecular weight of approximately 278.38 g/mol.
InChI=1S/C14H18N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h5-6,10H,3-4,7-8H2,1-2H3,(H,15,16)
QEEAPJAVRATHBN-UHFFFAOYSA-N
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3CCCO3
The structural analysis reveals a complex arrangement that contributes to its biological activity. The presence of the benzothiazole ring system enhances its interaction with biological targets.
The compound can undergo various chemical reactions typical for amines and heterocycles. Key reactions include:
The specific conditions for these reactions depend on the desired products and can vary significantly based on substituents present on the aromatic ring.
The mechanism of action for 4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is primarily linked to its interaction with biological targets such as enzymes involved in neurodegenerative diseases.
The physical properties of 4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amines are characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amines have significant applications in medicinal chemistry:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0